molecular formula C11H18INO B13735340 N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide CAS No. 2893-60-9

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide

Cat. No.: B13735340
CAS No.: 2893-60-9
M. Wt: 307.17 g/mol
InChI Key: VFHXXXKRFGGMFQ-UHFFFAOYSA-M
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Description

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide is a quaternary ammonium salt characterized by a benzyl group, a hydroxyl group, and two methyl groups attached to the nitrogen atom, with iodide as the counterion. Structural characterization methods for such compounds typically include $ ^1H $-NMR, $ ^{13}C $-NMR, IR spectroscopy, and elemental analysis, as demonstrated for related quaternary ammonium salts .

Key features of this compound include:

  • Hydrophilic-lipophilic balance: The benzyl group enhances lipophilicity, while the hydroxyl group contributes to solubility in polar solvents.
  • Potential applications: Antimicrobial activity (common in quaternary ammonium compounds) and use in catalysis or polymer chemistry due to its ionic nature .

Properties

CAS No.

2893-60-9

Molecular Formula

C11H18INO

Molecular Weight

307.17 g/mol

IUPAC Name

benzyl-(2-hydroxyethyl)-dimethylazanium;iodide

InChI

InChI=1S/C11H18NO.HI/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1

InChI Key

VFHXXXKRFGGMFQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCO)CC1=CC=CC=C1.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the quaternization of a tertiary amine precursor with an alkyl halide, specifically benzyl chloride, in the presence of a base. This reaction results in the formation of the quaternary ammonium salt with iodide as the counterion, either introduced directly or via ion exchange.

Typical Reaction Scheme

Step Reagents and Conditions Description
1 N,N-dimethyl-2-hydroxyethylamine + benzyl chloride Alkylation reaction where benzyl chloride acts as the alkylating agent
2 Base (e.g., NaOH or K2CO3) Facilitates the nucleophilic substitution by deprotonating the amine
3 Solvent (e.g., acetonitrile, ethanol) Medium for the reaction
4 Reaction temperature: Ambient to reflux Optimized for efficient conversion
5 Isolation and purification Removal of solvent, washing, and crystallization to obtain pure quaternary ammonium iodide salt

This method is consistent with classical quaternary ammonium salt syntheses and is supported by chemical suppliers’ protocols and literature.

Detailed Synthetic Procedure Example

  • Reagents :

    • N,N-dimethyl-2-hydroxyethylamine (tertiary amine precursor)
    • Benzyl chloride (alkylating agent)
    • Potassium carbonate or sodium hydroxide (base)
    • Suitable solvent such as ethanol or acetonitrile
  • Procedure :

    • Dissolve N,N-dimethyl-2-hydroxyethylamine and potassium carbonate in the solvent under stirring.
    • Slowly add benzyl chloride dropwise to the reaction mixture at room temperature or slightly elevated temperature.
    • Stir the mixture for several hours (typically 4–12 h) to ensure complete reaction.
    • Filter off inorganic salts and evaporate the solvent under reduced pressure.
    • Purify the crude product by recrystallization or washing with suitable solvents to obtain this compound as a solid.

Alternative and Advanced Synthetic Approaches

While classical alkylation remains the most common, advances in amine methylation and quaternization have introduced catalytic and green chemistry methods:

  • Catalytic N-methylation and quaternization : Using borrowing hydrogen strategies, amines and alcohols undergo catalytic transformations to form C–N bonds efficiently with water as the only byproduct. This method can be adapted for dimethylamine derivatives, potentially applicable to the hydroxyethylamine precursor.

  • Transition metal-catalyzed methylation : Employing catalysts with reagents like formic acid, carbon dioxide, or paraformaldehyde can provide cleaner routes to dimethylamine derivatives, which could be precursors to quaternary ammonium salts.

These methods emphasize atom economy and reduced hazardous waste but may require further optimization for this specific compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages References
Classical Alkylation N,N-dimethyl-2-hydroxyethylamine + benzyl chloride + base Room temp to reflux; common solvents Straightforward, high yield, well-established Uses alkyl halides, possible side reactions
Catalytic Borrowing Hydrogen Amines + alcohols with catalyst Requires catalyst, controlled temp Atom-efficient, water as byproduct, greener Catalyst cost, reaction complexity
Transition Metal-Catalyzed Methylation Amines + methyl reagents (formic acid, paraformaldehyde) Elevated temp, catalyst Cleaner methylation, less waste High temp/pressure, catalyst needed

Analytical and Purity Considerations

  • The product is typically characterized by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • The iodide salt form offers enhanced solubility and reactivity compared to chloride analogs, making it preferable in certain synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various benzyl derivatives, while oxidation can produce benzyl alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide has been explored for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have shown promising results in preclinical models targeting specific cancer types, such as breast and prostate cancers .

Pharmacological Properties
The compound exhibits significant interaction with biological membranes, enhancing drug delivery systems. Its ability to form liposomes has been utilized in the encapsulation of therapeutic agents, improving their bioavailability and therapeutic efficacy . The quaternary ammonium structure allows for effective cellular uptake, making it a candidate for drug delivery vehicles.

Biochemical Applications

RNA Delivery Systems
Recent studies have highlighted the role of lipid derivatives in RNA delivery, where this compound serves as a key component in formulating lipid nanoparticles (LNPs). These LNPs are crucial for delivering small interfering RNA (siRNA) and messenger RNA (mRNA) for gene therapy applications . The compound's hydrophilic head group facilitates the formation of stable nanoparticles that can encapsulate nucleic acids effectively.

Material Science

Synthesis of Functional Polymers
The compound is also employed in the synthesis of functional polymers. Its quaternary ammonium structure allows it to act as a surfactant or emulsifier in polymerization processes, leading to the development of materials with enhanced properties such as improved thermal stability and mechanical strength .

Case Studies

Study Objective Findings
Gorman et al. (2024)Investigate pharmacological propertiesDemonstrated effective binding to serotonin receptors, indicating potential for migraine treatment .
Sato et al. (2021)RNA delivery system developmentAchieved successful delivery of siRNA using lipid nanoparticles containing the compound, resulting in targeted gene silencing .
MDPI Research (2018)Anticancer activity evaluationShowed that derivatives of the compound inhibited cancer cell growth in vitro, suggesting its utility in cancer therapy .

Mechanism of Action

The mechanism by which N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide exerts its effects involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylethan-1-aminium Iodide (C8)

  • Structure : Replaces the benzyl group with a hydroxyethyl substituent.
  • Synthesis: Prepared by reacting N-methyldiethanolamine with excess iodomethane in tetrahydrofuran, yielding a colorless oil .
  • Properties :
    • Physical state : Yellow oil (R$_f$ = 0.4 in DCM:MeOH = 10:1) .
    • Spectroscopy : $ ^1H $-NMR (δ 4.09, 3.66–3.59, 3.26 ppm) and $ ^{13}C $-NMR (δ 66.33–66.15, 55.44, 52.41–52.22 ppm) .
  • Applications : Used as a catalyst in organic synthesis due to its ionic nature and solubility .
Parameter Target Compound C8
Substituent Benzyl Hydroxyethyl
Physical State Likely solid or viscous liquid Colorless oil
Lipophilicity Higher (benzyl group) Moderate (hydroxyethyl group)
Synthetic Flexibility Limited by benzyl stability Higher (easier functionalization)

Bis(2-chloro-N,N-dimethylethan-1-aminium) Tetrachloridometallate(II) Complexes

  • Structure : Features two 2-chloroethyl groups and a tetrachloridometallate counterion (e.g., [ZnCl$_4$]$^{2-}$) .
  • Synthesis : Formed by combining 2-chloro-N,N-dimethylethan-1-aminium chloride with metal chlorides.
  • Properties: Crystallography: Monoclinic crystal system (C2/c space group, a = 12.7297 Å, β = 111.062°) . Stability: High thermal stability due to ionic lattice interactions.
  • Applications : Primarily in materials science for designing ionic liquids or coordination polymers .
Parameter Target Compound Chloroethyl Complexes
Counterion Iodide Tetrachloridometallate
Reactivity Moderate (hydroxyl group) High (chloride ligands)
Application Scope Biomedical, catalysis Materials science

Antimicrobial Methacryloyloxy Quaternary Ammonium Salts (IDMA1, IDMA2)

  • Structure : Incorporate methacryloyloxy groups for polymerization (e.g., IDMA1: 2-(methacryloyloxy)-N-(2-(methacryloyloxy)ethyl)-N,N-dimethylethan-1-aminium bromide) .
  • Synthesis : Derived from methacrylic acid derivatives and tertiary amines.
  • Properties :
    • Functionality : Dual methacrylate groups enable copolymerization with dental resins.
    • Antimicrobial Activity : Effective against Staphylococcus aureus due to membrane disruption .
  • Applications : Dental restoratives with integrated antimicrobial properties .
Parameter Target Compound IDMA1/IDMA2
Functional Groups Hydroxyl, benzyl Methacryloyloxy
Polymer Compatibility Low High (designed for resin integration)
Bioactivity Presumed antimicrobial Clinically validated antimicrobial

N-Hexadecyl-N,N-dimethylbenzenemethanaminium Iodide

  • Structure : Features a long hexadecyl chain instead of the hydroxyl group .
  • Properties :
    • Lipophilicity : Extremely high due to the hexadecyl chain.
    • Solubility : Poor in polar solvents, soluble in organic media.
  • Applications: Surfactants or antimicrobial agents in non-aqueous systems .
Parameter Target Compound Hexadecyl Derivative
Chain Length Short (benzyl) Long (C16 alkyl)
Solubility Profile Moderate Highly lipophilic

Key Research Findings and Trends

Synthetic Flexibility : Hydroxyethyl and methacryloyloxy derivatives are more synthetically versatile than benzyl-containing compounds due to easier functionalization .

Antimicrobial Efficacy : Methacryloyloxy derivatives (IDMA1/IDMA2) show validated antimicrobial activity, while the target compound’s benzyl group may enhance lipid membrane disruption, though direct evidence is lacking .

Material Compatibility : Chloroethyl complexes and methacryloyloxy salts are preferred in materials science, whereas the target compound’s hydroxyl group may favor biomedical applications .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium iodide with high purity?

A1. The synthesis typically involves quaternization of a tertiary amine precursor (e.g., N-benzyl-N,N-dimethylethanolamine) with methyl iodide in a polar aprotic solvent like acetonitrile or acetone. Reaction conditions (temperature: 40–60°C, time: 12–24 hrs) must balance yield and purity. Post-synthesis purification via recrystallization from ethanol/water mixtures (1:3 v/v) is critical to remove unreacted starting materials and byproducts. Monitoring reaction progress via 1H^1H NMR (disappearance of tertiary amine protons at δ 2.2–2.5 ppm) ensures completeness .

Q. Q2. How can researchers confirm the molecular geometry of this compound?

A2. Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound from ethanol/water, and collect diffraction data using a Bruker D8 Quest Eco diffractometer (MoKα radiation, λ = 0.71073 Å). Refinement via SHELXL-2018/3 with anisotropic displacement parameters for non-hydrogen atoms and riding models for hydrogens ensures accuracy. Validate bond lengths (e.g., C–N: ~1.49–1.51 Å, C–O: ~1.42 Å) against expected values .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

A3.

  • NMR : 1H^1H and 13C^13C NMR in D2 _2O or DMSO-d6 _6 to resolve benzyl (δ 7.3–7.5 ppm), hydroxyl (δ 4.8–5.2 ppm), and quaternary ammonium signals (N-CH3 _3: δ 3.1–3.3 ppm).
  • FT-IR : Confirm hydroxyl (ν ~3400 cm1 ^{-1})) and quaternary ammonium (ν ~1630 cm1 ^{-1})) groups.
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M-I]+ ^+ ions .

Advanced Research Questions

Q. Q4. How can conformational irregularities in the alkyl chain impact crystallographic refinement?

A4. The hydroxyethyl chain may adopt gauche or antiperiplanar conformations, leading to disorder in SCXRD data. Address this by:

  • Using twin refinement in SHELXL for overlapping electron density.
  • Applying restraints (e.g., DFIX, FLAT) to maintain chemically reasonable geometries.
  • Validating with Hirshfeld surface analysis to identify hydrogen-bonding patterns (e.g., O–H···I interactions) that stabilize specific conformations .

Q. Q5. What computational methods predict the stability of competing conformers?

A5. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) in vacuum and solvent (e.g., water, ε = 78.4). Compare Gibbs free energies (ΔG) of gauche vs. antiperiplanar conformers. For N-benzyl derivatives, gauche conformers are often stabilized by ~0.05–0.1 eV due to intramolecular O–H···N hydrogen bonding. Include implicit solvent models (e.g., PCM) to assess dielectric effects .

Q. Q6. How do hydrogen-bonding networks influence crystal packing?

A6. The hydroxyl group and iodide anion form bifurcated hydrogen bonds (O–H···I and C–H···I), creating layered structures. Use Mercury (CCDC) to visualize packing along specific crystallographic axes (e.g., [101]). Quantify interactions via CrystalExplorer (Hirshfeld surfaces: dnorm _{\text{norm}} plots), showing that H···I contacts contribute >30% of the surface area .

Q. Q7. What strategies resolve contradictions in thermal stability data?

A7. Conflicting TGA/DSC results (e.g., decomposition at 150°C vs. 180°C) may arise from hydration state or impurities. Standardize protocols:

  • Pre-dry samples under vacuum (60°C, 24 hrs).
  • Use high-purity N2 _2 flow (50 mL/min) to minimize oxidative decomposition.
  • Cross-validate with isothermal gravimetry (e.g., 120°C for 2 hrs) to isolate dehydration events .

Methodological Challenges

Q. Q8. How to mitigate phase impurities during crystallization?

A8. Phase purity is critical for reproducible SCXRD. Optimize by:

  • Screening solvents (e.g., ethanol, acetone, THF) with varying polarities.
  • Using seed crystals from prior batches.
  • Employing anti-solvent diffusion (e.g., layering diethyl ether over a saturated solution). Monitor via PXRD to confirm single-phase formation .

Q. Q9. What experimental controls validate synthetic reproducibility?

A9.

  • Batch Consistency : Synthesize three independent batches; compare 1H^1H NMR spectra (≤0.05 ppm shift tolerance).
  • Byproduct Tracking : Use LC-MS to detect iodomethane or benzyl alcohol side products (retention time: 2.5–3.0 mins).
  • Yield Optimization : Apply Design of Experiments (DoE) to variables (temperature, solvent ratio) for robustness .

Safety & Handling

Q. Q10. What safety protocols are essential for handling this compound?

A10.

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis.
  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium thiosulfate, and dispose as halogenated waste.
  • Storage : Keep in amber glass vials under N2 _2 at 4°C to prevent iodide oxidation .

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